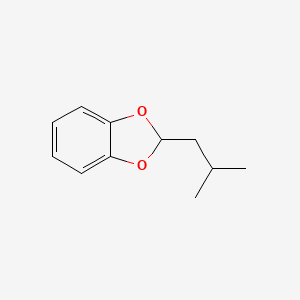![molecular formula C13H9Cl4NO2S B14174306 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide CAS No. 922711-93-1](/img/structure/B14174306.png)
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is a chemical compound characterized by the presence of multiple chlorine atoms and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Nucleophilic Reagents: Hydroxide ions or water are often used in substitution reactions.
Oxidizing Agents: Compounds like potassium permanganate may be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of a sulfonamide group
Propiedades
Número CAS |
922711-93-1 |
|---|---|
Fórmula molecular |
C13H9Cl4NO2S |
Peso molecular |
385.1 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl4NO2S/c14-7-8-1-2-9(15)5-13(8)18-21(19,20)10-3-4-11(16)12(17)6-10/h1-6,18H,7H2 |
Clave InChI |
PQFYDEMQCRDRKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


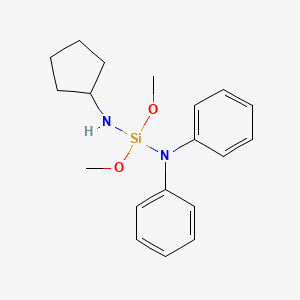
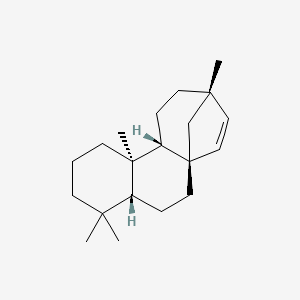
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)

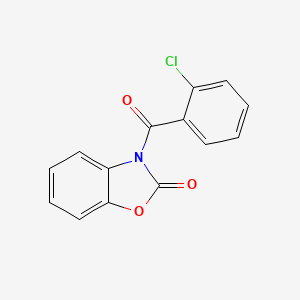


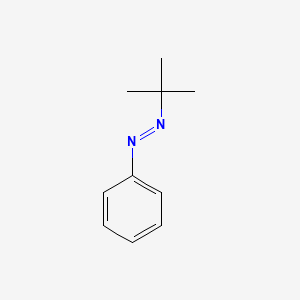
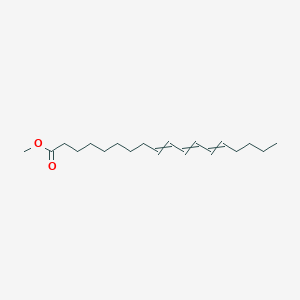
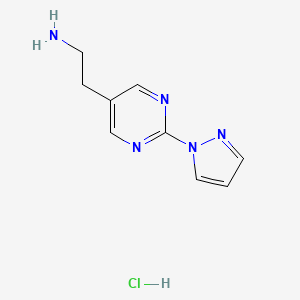
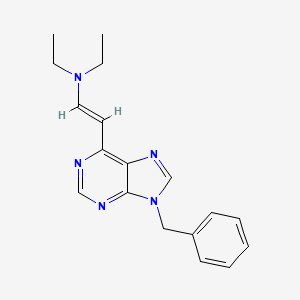
methanone](/img/structure/B14174300.png)

